molecular formula C20H22OS2 B2623306 6-(1,3-Dithiepan-2-yl)-2-phenylchromane CAS No. 2146090-74-4

6-(1,3-Dithiepan-2-yl)-2-phenylchromane

Cat. No.: B2623306
CAS No.: 2146090-74-4
M. Wt: 342.52
InChI Key: LAIGMAWUOUESHE-UHFFFAOYSA-N
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Description

6-(1,3-Dithiepan-2-yl)-2-phenylchromane is a complex organic compound characterized by the presence of a chromane ring system substituted with a 1,3-dithiepan-2-yl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dithiepan-2-yl)-2-phenylchromane typically involves the base-catalyzed thiol-yne “click” polyaddition reaction. This method utilizes dithiols and alkynones as starting materials. For instance, the polymerization of 1,4-butanedithiol with 1-phenyl-2-propyn-1-one under high concentration conditions can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dithiepan-2-yl)-2-phenylchromane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiepan ring to a simpler thiol or thioether.

    Substitution: The phenyl and chromane rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

6-(1,3-Dithiepan-2-yl)-2-phenylchromane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,3-Dithiepan-2-yl)-2-phenylchromane involves its interaction with molecular targets such as enzymes and receptors. The dithiepan ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The phenyl and chromane rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Dithiepan-2-yl) propan-2-one
  • 2-(1,3-Dithiepan-2-yl)-1-phenylethanone
  • 1-(1,3-Dithiolan-2-yl) propan-2-one
  • 1-(1,3-Dithian-2-yl) propan-2-one

Uniqueness

6-(1,3-Dithiepan-2-yl)-2-phenylchromane is unique due to its combination of a chromane ring with a dithiepan ring and a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-(1,3-dithiepan-2-yl)-2-phenyl-3,4-dihydro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22OS2/c1-2-6-15(7-3-1)18-10-8-16-14-17(9-11-19(16)21-18)20-22-12-4-5-13-23-20/h1-3,6-7,9,11,14,18,20H,4-5,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIGMAWUOUESHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(SC1)C2=CC3=C(C=C2)OC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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